

A Comprehensive Technical Guide to Homobutein: Structure, Bioactivity, and Mechanisms

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Compound of Interest		
Compound Name:	Homobutein	
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Introduction

Homobutein is a naturally occurring chalcone, a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1][2] Found in various medicinal plants such as Dahlia tenuicaulis, Erythrina abyssinica, and Amburana cearensis, **Homobutein** has garnered significant interest in the scientific community for its diverse pharmacological activities.[2][3] It exhibits potent antioxidant, anti-inflammatory, anticancer, and antiparasitic properties.[1] Mechanistically, it functions as a dual inhibitor of histone deacetylases (HDACs) and the nuclear factor-kappa B (NF-κB) signaling pathway, and also acts as a chelator of iron cations.[1][3] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action.

Chemical Structure and Identification

Homobutein is systematically known as (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one.[2] It is also referred to as 3-O-methylbutein.[2] The structure consists of a 2,4-dihydroxyphenyl group and a 4-hydroxy-3-methoxyphenyl group joined by a prop-2-en-1-one linker.



Key Identifiers:

• IUPAC Name: (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one[2]

• Synonyms: 3-O-methylbutein, 2',4,4'-Trihydroxy-3-methoxychalcone[2][4][5]

CAS Number: 34000-39-0[2][4]

Molecular Formula: C₁₆H₁₄O₅[2][4][6]

SMILES: COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[2][6]

• InChi Key: BWFSBUVPIAIXKJ-QHHAFSJGSA-N[2][6]

Below is a 2D representation of the chemical structure of **Homobutein**.

Figure 1: 2D Chemical Structure of **Homobutein** (CID 6438092). Source: PubChem.

Physicochemical Properties

The physical and chemical properties of **Homobutein** are summarized in the table below.



Property	Value	Source(s)
Molar Mass	286.28 g/mol	[2][4]
Appearance	Colorless crystalline solid	[4]
Melting Point	207-212 °C	[4]
Boiling Point	523.8 °C at 760 mmHg	[4]
Storage Condition	2-8 °C	[3][4]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[3]

Biological Activity and Quantitative Data

Homobutein is a bioactive compound with a range of inhibitory and cytotoxic effects. The following table summarizes the key quantitative data from various biological assays.



Activity Type	Target / Organism	Assay Details	IC50 / Effect	Source(s)
Enzyme Inhibition	Histone Deacetylases (HDACs)	In vitro fluorescence assay	190 μΜ	[1][3]
Pathway Inhibition	TNFα-induced NF-κB activation	K562 cells	38 μΜ	[1]
Enzyme Inhibition	Tyrosinase (monophenolase)	Mushroom Tyrosinase (mTYR)	14.78 ± 1.05 μM	[7][8]
Enzyme Inhibition	Tyrosinase (diphenolase)	Mushroom Tyrosinase (mTYR)	12.36 ± 2.00 μM	[7][8]
Antiparasitic	Toxoplasma gondii	Growth inhibition, 72 h	19.48% inhibition at 1 μg/mL	[1]
Antimalarial	Plasmodium falciparum (W2 strain)	In vitro, 24 h	15.0 μΜ	[1]
Antimalarial	Plasmodium falciparum (D6 strain)	In vitro, 24 h	16.1 μΜ	[1]
Anticancer	K562 cells (human leukemia)	Cell viability, 2 h	Inhibition observed at 20- 40 μΜ	[1]
Antioxidant	Peroxyl radical trapping	Inhibited autoxidation of methyl linoleate	$k_{inh} = (2.8 \pm 0.9)$ × $10^3 M^{-1} S^{-1}$	[7][8]

Experimental Protocols Synthesis of Homobutein



The primary method for synthesizing **Homobutein** and other chalcones is the Claisen-Schmidt condensation. This involves an aldol condensation followed by dehydration.

- Reactants:
 - 2,4-dihydroxyacetophenone
 - 4-hydroxy-3-methoxybenzaldehyde (vanillin)
- Catalyst: A base (e.g., NaOH, KOH) or an acid catalyst. An improved method for the synthesis of the related compound butein utilizes SOCl₂ in ethanol, which avoids the need for protecting hydroxyl groups and offers high yields in a short reaction time.[9][10]
- Procedure (Base-Catalyzed Example):
 - Dissolve 2,4-dihydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde in a suitable solvent like ethanol.
 - Add an aqueous solution of a strong base (e.g., potassium hydroxide) to the mixture.
 - Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours), during which the product precipitates.
 - Acidify the mixture with a dilute acid (e.g., HCl) to neutralize the excess base and precipitate any remaining product.
 - Filter the crude product, wash with water, and dry.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **Homobutein**.

NF-κB Inhibition Assay

The inhibitory effect of **Homobutein** on NF-kB activation is often measured using a reporter gene assay in a relevant cell line (e.g., K562).[1]

• Cell Line: K562 cells stably transfected with an NF-kB-luciferase reporter construct.



· Protocol:

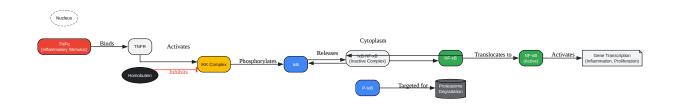
- Seed the transfected K562 cells in a multi-well plate and allow them to adhere.
- Pre-treat the cells with varying concentrations of **Homobutein** for a specified duration (e.g., 2 hours).[1]
- Induce NF- κ B activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF α).
- Incubate the cells for an additional period to allow for reporter gene expression.
- Lyse the cells and measure the luciferase activity using a luminometer.
- Normalize the luciferase activity to a control (e.g., total protein concentration or a cotransfected control reporter).
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of Homobutein concentration.

Signaling Pathway Analysis: Inhibition of NF-kB

The NF- κ B signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[7] In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli, such as TNF α , trigger a cascade that leads to the phosphorylation and subsequent degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the transcription of target genes. **Homobutein** has been shown to inhibit this pathway, which is a key component of its anti-inflammatory and anticancer effects.[1][3]

The diagram below illustrates the logical flow of the NF-kB pathway and the point of inhibition by **Homobutein**.





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Caption: Inhibition of the NF-kB signaling pathway by **Homobutein**.

Conclusion

Homobutein is a promising natural product with a well-defined chemical structure and a multifaceted pharmacological profile. Its ability to dually inhibit HDACs and the NF-κB pathway, coupled with its antioxidant and antiparasitic activities, makes it a valuable lead compound for the development of new therapeutics for inflammatory diseases and cancer.[3] Further research into its synthesis, bioavailability, and in vivo efficacy is warranted to fully explore its therapeutic potential.

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